molecular formula C20H15BrFN3O2 B2841243 2-bromo-N-{[3-(4-fluorobenzamido)phenyl]methyl}pyridine-4-carboxamide CAS No. 1394715-45-7

2-bromo-N-{[3-(4-fluorobenzamido)phenyl]methyl}pyridine-4-carboxamide

Cat. No.: B2841243
CAS No.: 1394715-45-7
M. Wt: 428.261
InChI Key: JCHFEXSJAAVAGZ-UHFFFAOYSA-N
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Description

2-bromo-N-{[3-(4-fluorobenzamido)phenyl]methyl}pyridine-4-carboxamide is a complex organic compound that features a bromine atom, a fluorobenzamido group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[3-(4-fluorobenzamido)phenyl]methyl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Fluorobenzamido Intermediate: This step involves the reaction of 4-fluorobenzoic acid with an amine to form 4-fluorobenzamide.

    Coupling with Pyridine Carboxamide: The final step involves coupling the brominated intermediate with pyridine-4-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amide and aromatic rings.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for various substitution and coupling reactions.

Biology and Medicine

In biological and medicinal research, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Researchers can modify the structure to enhance these activities and develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-bromo-N-{[3-(4-fluorobenzamido)phenyl]methyl}pyridine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzamido group can enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-{[3-(4-chlorobenzamido)phenyl]methyl}pyridine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    2-bromo-N-{[3-(4-methylbenzamido)phenyl]methyl}pyridine-4-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-bromo-N-{[3-(4-fluorobenzamido)phenyl]methyl}pyridine-4-carboxamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it potentially more effective in medicinal applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-bromo-N-[[3-[(4-fluorobenzoyl)amino]phenyl]methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3O2/c21-18-11-15(8-9-23-18)19(26)24-12-13-2-1-3-17(10-13)25-20(27)14-4-6-16(22)7-5-14/h1-11H,12H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHFEXSJAAVAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)CNC(=O)C3=CC(=NC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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